![molecular formula C16H14N6O B287637 5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been found to be a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway plays a critical role in various physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation. Therefore, JNK-IN-8 has the potential to be used in a wide range of scientific research applications.
作用機序
JNK-IN-8 works by inhibiting the activity of the JNK pathway, which is a critical signaling pathway involved in various physiological processes. The JNK pathway is activated by various extracellular stimuli, such as stress, cytokines, and growth factors. Once activated, the JNK pathway phosphorylates various downstream targets, including transcription factors, cytoskeletal proteins, and kinases, which ultimately leads to the regulation of various physiological processes. By inhibiting the JNK pathway, JNK-IN-8 can modulate the activity of various downstream targets, leading to the regulation of various physiological processes.
Biochemical and Physiological Effects:
JNK-IN-8 has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of c-Jun, which is a downstream target of the JNK pathway. It has also been found to inhibit the expression of various cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, JNK-IN-8 has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer.
実験室実験の利点と制限
One of the main advantages of JNK-IN-8 is its potency and selectivity for the JNK pathway. This makes it an ideal tool for studying the role of the JNK pathway in various physiological processes. Additionally, JNK-IN-8 has been found to be stable in various experimental conditions, making it an ideal tool for in vitro and in vivo studies. However, one of the limitations of JNK-IN-8 is its potential off-target effects, which can lead to unintended consequences in experimental systems. Therefore, it is essential to use appropriate controls and experimental designs when using JNK-IN-8 in scientific research.
将来の方向性
There are several future directions for the use of JNK-IN-8 in scientific research. One direction is the use of JNK-IN-8 in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of these diseases, and JNK-IN-8 has the potential to be used as a therapeutic agent. Another direction is the use of JNK-IN-8 in the study of cardiovascular disease. The JNK pathway has been implicated in the regulation of various cardiovascular processes, including angiogenesis and apoptosis. Therefore, JNK-IN-8 has the potential to be used as a therapeutic agent for cardiovascular disease. Additionally, the use of JNK-IN-8 in combination with other therapeutic agents, such as chemotherapy agents, has the potential to enhance their efficacy and reduce their side effects.
合成法
The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-chloro-3-methyl-1H-pyrazole with 6-(4-methylphenoxy)pyrimidin-4-amine, followed by the addition of potassium carbonate and 4-cyanobenzyl bromide. The resulting product is then purified using column chromatography to obtain JNK-IN-8 in high purity.
科学的研究の応用
JNK-IN-8 has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the JNK pathway, which plays a critical role in various physiological processes. Therefore, JNK-IN-8 has the potential to be used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, inflammation research, and cardiovascular disease research.
特性
製品名 |
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
|---|---|
分子式 |
C16H14N6O |
分子量 |
306.32 g/mol |
IUPAC名 |
5-amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6O/c1-10-3-5-12(6-4-10)23-15-7-14(19-9-20-15)22-16(18)13(8-17)11(2)21-22/h3-7,9H,18H2,1-2H3 |
InChIキー |
GDVQAHINSDNOTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N |
正規SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



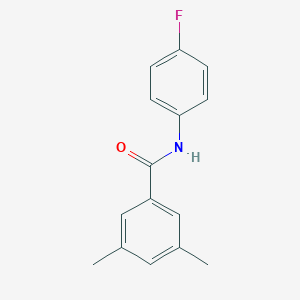
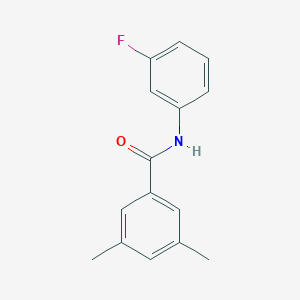
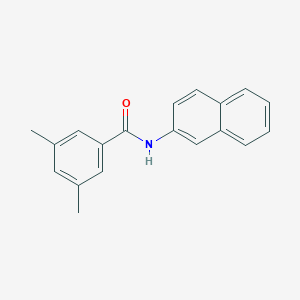
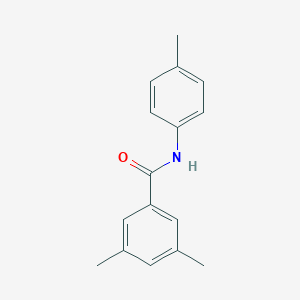
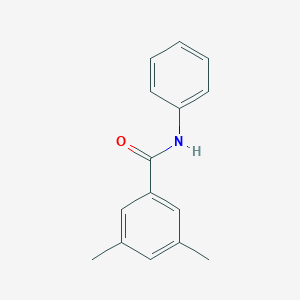
![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)
![4,6-Dimethyl-2-pyrimidinyl [3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide](/img/structure/B287572.png)
![6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287574.png)
![Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether](/img/structure/B287576.png)